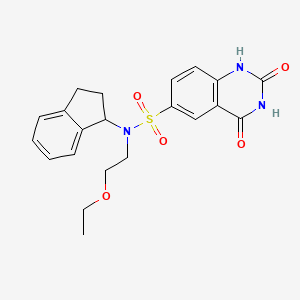![molecular formula C17H20ClNO4S B7433592 3-chloro-2-hydroxy-N-[4-(4-methylphenoxy)butyl]benzenesulfonamide](/img/structure/B7433592.png)
3-chloro-2-hydroxy-N-[4-(4-methylphenoxy)butyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-2-hydroxy-N-[4-(4-methylphenoxy)butyl]benzenesulfonamide is a synthetic compound that has been extensively studied for its potential therapeutic applications. It is commonly referred to as CHMB and belongs to the class of sulfonamide compounds. CHMB has been shown to exhibit a wide range of biological activities, making it a promising candidate for further investigation.
Mechanism of Action
The exact mechanism of action of CHMB is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. This results in the suppression of inflammation, the inhibition of tumor growth, and the prevention of bacterial growth.
Biochemical and Physiological Effects:
CHMB has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, which are involved in the development of various inflammatory diseases. It has also been shown to inhibit the growth of various tumor cell lines, suggesting that it may have potential as an anticancer agent. Additionally, CHMB has been shown to exhibit antibacterial activity against a range of bacterial pathogens.
Advantages and Limitations for Lab Experiments
One of the main advantages of CHMB is its wide range of biological activities, which make it a promising candidate for the development of new drugs. Additionally, CHMB is relatively easy to synthesize and purify, making it readily available for laboratory experiments. However, one of the limitations of CHMB is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for research on CHMB. One area of interest is the development of new drugs based on the structure of CHMB. Another area of interest is the investigation of the mechanism of action of CHMB, which may provide insights into the development of new therapies for various diseases. Additionally, further studies are needed to determine the potential toxicity of CHMB and its suitability for use in various applications.
Synthesis Methods
CHMB can be synthesized using a variety of methods, including the reaction of 3-chloro-2-hydroxybenzenesulfonamide with 4-(4-methylphenoxy)butylamine in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions and yields a white crystalline solid that can be purified by recrystallization.
Scientific Research Applications
CHMB has been extensively studied for its potential therapeutic applications. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antibacterial properties. These properties make it a promising candidate for the development of new drugs.
properties
IUPAC Name |
3-chloro-2-hydroxy-N-[4-(4-methylphenoxy)butyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO4S/c1-13-7-9-14(10-8-13)23-12-3-2-11-19-24(21,22)16-6-4-5-15(18)17(16)20/h4-10,19-20H,2-3,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWLXNMFCJLAQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCCNS(=O)(=O)C2=C(C(=CC=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-2-hydroxy-N-[4-(4-methylphenoxy)butyl]benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-[[1-(2,5-difluorophenyl)sulfonylpiperidine-4-carbonyl]amino]-1,3,4-thiadiazole-2-carboxylate](/img/structure/B7433510.png)
![2-acetamido-N-[2-[methyl-(3-methylthiophene-2-carbonyl)amino]ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B7433518.png)
![N,N-bis[2-(methylamino)-2-oxoethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7433526.png)
![Methyl 3-[2-[1-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]ethylcarbamoylamino]-1,3-thiazol-4-yl]propanoate](/img/structure/B7433532.png)
![3-cyano-N-[1-[3-(trifluoromethoxy)phenyl]pyrrolidin-3-yl]-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B7433539.png)
![1-(4-acetylphenyl)sulfonyl-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-2-carboxamide](/img/structure/B7433556.png)

![N-[2-(4-chlorophenyl)ethyl]-5-ethylsulfonyl-2-fluoro-N-(3,3,3-trifluoro-2-hydroxypropyl)benzamide](/img/structure/B7433574.png)
![Benzyl 3-[(3-chloro-2-hydroxyphenyl)sulfonylamino]propanoate](/img/structure/B7433580.png)
![Methyl 2-[[1-(5-methylthiophen-2-yl)sulfonylpiperidine-3-carbonyl]amino]-4-propan-2-yl-1,3-thiazole-5-carboxylate](/img/structure/B7433582.png)
![ethyl N-[4-[[3,5-dichloro-4-(methanesulfonamido)phenyl]carbamoyl]-1,3-thiazol-5-yl]carbamate](/img/structure/B7433583.png)
![4-benzyl-1,5-dioxo-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide](/img/structure/B7433589.png)
![N-[5-(dimethylsulfamoyl)-2-fluorophenyl]-1-[3-(trifluoromethoxy)phenyl]cyclobutane-1-carboxamide](/img/structure/B7433590.png)
![1-[5-[(3-Chloro-2-fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-yl]-3-[3-(2-oxo-1,3-diazinan-1-yl)propyl]urea](/img/structure/B7433604.png)